molecular formula C15H8N2O2 B1681603 Tryptanthrin CAS No. 13220-57-0

Tryptanthrin

Cat. No.: B1681603
CAS No.: 13220-57-0
M. Wt: 248.24 g/mol
InChI Key: VQQVWGVXDIPORV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tryptanthrin is a natural indole quinazoline alkaloid that has been found to exhibit a broad spectrum of biological activities . It has been reported to have various biological and pharmacological activities, including anti-microbial, anti-inflammatory, immunomodulatory, and anti-tumor effects It has been shown to have inhibitory effects on various human cancer cell lines .

Mode of Action

This compound interacts with its targets to induce a series of cellular changes. For instance, it has been shown to suppress the proliferation of murine myeloid leukemia cells in a dose- and time-dependent manner . Moreover, it has been found to induce apoptosis and autophagy in non-small cell lung cancer (NSCLC) cells .

Biochemical Pathways

This compound affects several biochemical pathways. In NSCLC cells, it has been shown to modulate the levels of Bcl2 family members, disrupt the mitochondrial membrane potential, suppress the expression of cyclin D1, and increase the expression of p21 . These changes lead to cell cycle arrest in the G2/M phase . Furthermore, this compound has been found to increase the transformation from LC3-I to LC3-II, suggesting the induction of autophagy .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of cell proliferation . For instance, in NSCLC cells, this compound has been shown to induce apoptosis, trigger autophagy, and inhibit cell proliferation . In murine myeloid leukemia cells, it has been found to cause cell cycle arrest and trigger cell differentiation .

Biochemical Analysis

Biochemical Properties

Tryptanthrin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits the activities of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), nitric oxide synthase (NOS), and prostaglandin E2 (PGE2) expression . These interactions are crucial for its anti-inflammatory and anticancer effects. This compound also binds with different metal ions to form complexes that exhibit higher anticancer activities compared to this compound alone .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of murine myeloid leukemia cells by causing cell cycle arrest and inducing differentiation . In lipopolysaccharide-stimulated BV2 microglial cells, this compound significantly inhibits the expression of inducible nitric oxide synthase (iNOS) and COX-2, reducing the levels of their products, nitric oxide (NO) and PGE2 . Additionally, this compound downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. This compound inhibits the nuclear factor-kappa B (NF-κB) pathway by preventing the phosphorylation and degradation of the inhibitor of kappa B-alpha (IκB-α) protein, thereby inhibiting the DNA binding activity of NF-κB . It also suppresses the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and inhibits the Toll-like receptor 4 (TLR4) and myeloid differentiation primary response 88 (MyD88) protein expression . These interactions contribute to its anti-inflammatory and anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability and maintains its biological activity over extended periods. In in vitro studies, this compound has shown consistent inhibition of inflammatory mediators and cytokines over time . In in vivo studies, this compound has demonstrated long-term anti-inflammatory and anticancer effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In murine models of rheumatoid arthritis, this compound significantly attenuated the development of collagen-induced arthritis and collagen-antibody-induced arthritis . Higher doses of this compound were more effective in reducing inflammation and joint damage. At very high doses, this compound may exhibit toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It regulates purine metabolism, arachidonic acid metabolism, and tryptophan metabolism . This compound’s interaction with these pathways contributes to its anti-inflammatory and anticancer properties. It also affects metabolic flux and metabolite levels, further influencing cellular functions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its biological activity and therapeutic effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is known to inhibit the nuclear translocation of NF-κB p65 and promote the nuclear expression of nuclear factor erythroid 2-related factor 2 (Nrf2) . These interactions are vital for its anti-inflammatory and antioxidant effects. This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tryptanthrin can be synthesized through several methods. One common synthetic route involves the cyclization of isatoic anhydride with isatin in the presence of a base. This reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or methanol . Another method involves the oxidative cyclization of indole derivatives with appropriate oxidizing agents like potassium permanganate or manganese dioxide .

Industrial Production Methods: Industrial production of this compound often employs large-scale extraction from natural sources, followed by purification processes such as crystallization and chromatography. The extraction process typically involves solvents like ethanol or methanol to isolate the compound from plant materials .

Chemical Reactions Analysis

Types of Reactions: Tryptanthrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinazoline derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield dihydro derivatives, often using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen, leading to the formation of various substituted this compound derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydrothis compound.

    Substitution: N-substituted this compound derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its role in inhibiting leukotriene biosynthesis, making it a potential anti-inflammatory agent.

    Medicine: Explored for its anticancer properties, particularly in sensitizing resistant cancer cell lines to cytotoxic agents. It also shows promise as an antibacterial, antifungal, and antiviral agent.

    Industry: Utilized in the development of new pharmaceuticals and as a natural dye in textile industries.

Comparison with Similar Compounds

Tryptanthrin is unique among indole alkaloids due to its broad spectrum of biological activities and its ability to be easily modified to enhance its properties. Similar compounds include:

    Indirubin: Another indole alkaloid with anticancer and anti-inflammatory properties.

    Isatin: A precursor in the synthesis of this compound, known for its antimicrobial and anticancer activities.

    Quinazoline: A structural analog with various pharmacological activities, including anticancer and anti-inflammatory effects.

This compound stands out due to its potent leukotriene inhibition and its ability to sensitize resistant cancer cell lines, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

indolo[2,1-b]quinazoline-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O2/c18-13-10-6-2-4-8-12(10)17-14(13)16-11-7-3-1-5-9(11)15(17)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQVWGVXDIPORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157431
Record name Tryptanthrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13220-57-0
Record name Tryptanthrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13220-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptanthrine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryptanthrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349447
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tryptanthrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRYPTANTHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6E3F2U66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

11 g (0.068 mol) of the isato acid anhydride of the aforesaid formula (1a-1), and 10 g (0.068 mol) of isatine represented by the following formula: ##STR75## and 20 ml of pyridine were heated under reflux for 6 hours in a 200 ml eggplant type flask to be reacted. After the reaction solution was cooled, a crystal precipitated in the reaction solution was filtered off to give 6.46 g (yield: 38%) of tryptanthrine represented by the following formula. ##STR76##
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
38%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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